4-Chloro-N-cyclopropylpyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFVMENGWWDLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647970 | |
| Record name | 4-Chloro-N-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-76-7 | |
| Record name | 4-Chloro-N-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Applications and Findings
Impact of the Pyrimidine Core on Biological Activity
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds, including several approved drugs. nih.govnih.gov This heterocyclic ring system is a key component of nucleobases, and its derivatives are known to interact with a wide range of biological targets. In the context of this compound, the pyrimidine core primarily serves as a rigid framework that correctly orients the substituents for optimal interaction with a biological target.
Influence of the Chlorine Atom at Position 4 on Molecular Interactions
The chlorine atom at the 4-position of the pyrimidine ring plays a multifaceted role in modulating the compound's properties and biological activity. Its presence significantly influences the electronic character of the pyrimidine core and provides a key site for molecular interactions.
Electronic Effects and Electrophilicity Modulation
The chlorine atom is an electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring. This increased electrophilicity can strengthen the hydrogen bonding capabilities of the ring nitrogens and enhance interactions with electron-rich residues in a binding pocket. Furthermore, the 4-position of the pyrimidine ring is susceptible to nucleophilic attack, and the chlorine atom acts as a leaving group in the synthesis of more complex derivatives. nih.gov This reactivity is crucial for the chemical synthesis and derivatization of this class of compounds.
The electronic modulation by the chlorine atom can be fine-tuned by replacing it with other halogens. For instance, in some series of pyrimidine derivatives, a 4-fluoro substituent has been shown to result in more potent biological activity compared to a 4-chloro substituent. nih.gov This highlights the delicate balance of electronic effects that govern the interaction of the molecule with its biological target.
Role of the N-Cyclopropyl Substituent in Bioactivity and Binding Affinity
The N-cyclopropyl group at the 2-position of the pyrimidine ring is a critical determinant of the compound's bioactivity, contributing to both its steric and lipophilic properties.
Steric Hindrance and Conformational Flexibility
The cyclopropyl (B3062369) group is a small, rigid ring that introduces a degree of steric bulk and conformational constraint. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity. The orientation of the cyclopropyl ring relative to the pyrimidine core can influence how the molecule fits into a binding pocket. NMR studies on related N-cyclopropyl amides have revealed that they can adopt unexpected conformations, which may also be relevant for N-cyclopropyl pyrimidine amines. nih.gov The constrained nature of the cyclopropyl group can help to position other parts of the molecule for optimal interactions.
Systematic Substituent Effects on Pyrimidine-2-amine Derivatives
The biological activity of pyrimidine-2-amine derivatives can be systematically modulated by altering the substituents at various positions on the pyrimidine ring. Structure-activity relationship studies on related series of compounds provide valuable insights into the potential effects of such modifications on this compound.
For instance, in a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, systematic modifications of the pyrimidine core and its substituents led to significant changes in potency. nih.gov The replacement of a tert-butyl group at the 6-position with aromatic and secondary amine moieties resulted in optimized activity. This suggests that the substitution pattern on the pyrimidine ring of this compound could be similarly optimized to enhance its biological effects.
Below is a table illustrating hypothetical systematic substituent effects based on general principles observed in related pyrimidine-2-amine series.
| Position 2 (R1) | Position 4 (R2) | Position 5 (R3) | Position 6 (R4) | Expected Impact on Activity |
| N-Cyclopropyl | -Cl | -H | -H | Baseline |
| N-Methyl | -Cl | -H | -H | May decrease activity due to loss of rigidity and optimal hydrophobic interactions. |
| N-Ethyl | -Cl | -H | -H | Similar to N-Methyl, potential for reduced potency. |
| N-Cyclopropyl | -F | -H | -H | May increase activity due to more favorable electronic interactions. |
| N-Cyclopropyl | -OCH3 | -H | -H | Activity would depend on the specific target pocket; could increase or decrease potency. |
| N-Cyclopropyl | -Cl | -Br | -H | The addition of a bulky, electron-withdrawing group could enhance binding affinity in some cases. nih.gov |
| N-Cyclopropyl | -Cl | -H | -CH3 | Introduction of a small alkyl group could provide beneficial hydrophobic interactions. |
It is important to note that these are generalized trends, and the actual effect of any substitution would need to be determined experimentally for the specific biological target of interest.
Comparison with Methyl and other Alkyl Substituents
The N-cyclopropyl group at the 2-position of the pyrimidine ring is a critical determinant of the molecule's biological activity. While direct comparative studies on this compound with its N-methyl or other N-alkyl counterparts are not extensively detailed in the available literature, the broader context of 2-aminopyrimidine (B69317) kinase inhibitors underscores the importance of this substituent. The size, conformation, and lipophilicity of the N-alkyl group can significantly influence the compound's binding affinity and selectivity for target kinases.
In many kinase inhibitor series, the exploration of different alkyl groups at this position is a key strategy in lead optimization. For instance, the transition from a small, flexible methyl group to a more constrained and larger cyclopropyl group can alter the compound's interaction with the hydrophobic pockets of the ATP-binding site of a kinase. This modification can lead to enhanced potency and selectivity. The cyclopropyl group, being a rigid and small ring, can offer a better conformational restriction compared to linear alkyl chains, which might be entropically unfavorable upon binding.
To illustrate the impact of N-substitution on the activity of 2-aminopyrimidine derivatives, the following hypothetical data table is presented, based on general trends observed in kinase inhibitor research.
| Substituent (R) | Structure | Hypothetical IC50 (nM) | Comment |
| Methyl | ![]() | 150 | Baseline activity |
| Ethyl | ![]() | 120 | Slight increase in potency |
| Isopropyl | ![]() | 80 | Increased potency, potential for better fit in hydrophobic pocket |
| Cyclopropyl | ![]() | 50 | Significant increase in potency, conformational rigidity may be favorable |
Halogen Exchange and Its SAR Implications
The chlorine atom at the 4-position of the pyrimidine ring is another key feature influencing the SAR of this compound. This position is often a site for derivatization in medicinal chemistry, as the halogen can serve as a leaving group for nucleophilic substitution, allowing for the introduction of various functional groups.
The nature of the halogen at this position can impact the compound's electronic properties, reactivity, and pharmacokinetic profile. The substitution of chlorine with other halogens such as fluorine, bromine, or iodine can lead to changes in:
Electronegativity and Inductive Effects: Altering the electron density of the pyrimidine ring.
Size and Polarizability: Affecting van der Waals interactions with the target protein.
Lipophilicity: Influencing cell permeability and metabolic stability.
For instance, replacing chlorine with fluorine, a smaller and more electronegative atom, could alter the hydrogen-bonding capabilities of the pyrimidine nitrogens and affect metabolic stability. Conversely, substitution with bromine or iodine would increase the size and lipophilicity, which could enhance binding in a hydrophobic pocket but might also lead to decreased solubility or increased toxicity.
The following table summarizes the general effects of halogen substitution on the properties of aromatic systems, which can be extrapolated to the 4-position of the 2-aminopyrimidine core.
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Lipophilicity (Hansch-Leo π parameter) | Potential SAR Implications |
| F | 3.98 | 1.47 | +0.14 | Can act as a hydrogen bond acceptor; may block metabolism. |
| Cl | 3.16 | 1.75 | +0.71 | Good balance of electronic and steric properties; common in drug molecules. |
| Br | 2.96 | 1.85 | +0.86 | Increases lipophilicity and size; can form halogen bonds. |
| I | 2.66 | 1.98 | +1.12 | Further increases lipophilicity and size; potential for stronger halogen bonds. |
Computational Approaches to SAR/SPR Analysis
Computational chemistry provides powerful tools to understand and predict the SAR and SPR of compounds like this compound. These methods can guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For 2-aminopyrimidine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their inhibitory activity against various kinases. uobasrah.edu.iqdocumentsdelivered.com
A typical QSAR study on a series of 2-aminopyrimidine kinase inhibitors might involve the calculation of a wide range of descriptors, including:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic nature of the molecule.
Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices.
These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds. For instance, a QSAR model for a series of 2-aminopyrimidine inhibitors might reveal that high activity is correlated with a specific range of logP values and the presence of a hydrogen bond donor at a particular position.
Ligand Efficiency and Lipophilic Ligand Efficiency Parameters
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. core.ac.uk
Ligand Efficiency (LE) measures the binding energy per heavy atom. It is a useful parameter for comparing the potency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target. LE = - (RT ln IC50) / Nheavy
Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP). It is a measure of how effectively a compound uses its lipophilicity to achieve potency. A higher LLE is preferred, as it suggests a lower risk of off-target effects and better pharmacokinetic properties. LLE = pIC50 - logP
Molecular Fingerprinting and Descriptor Analysis
Molecular fingerprints are binary strings that represent the presence or absence of specific structural features or substructures in a molecule. arxiv.orgyoutube.com They are widely used in computational chemistry for:
Similarity Searching: To identify compounds with similar structures to a known active molecule from a large database.
Clustering and Diversity Analysis: To group compounds based on their structural similarity and to ensure the diversity of a screening library.
QSAR Modeling: As descriptors to build models that predict biological activity.
Various types of fingerprints exist, such as MACCS keys, extended-connectivity fingerprints (ECFPs), and functional-class fingerprints (FCFPs). An analysis of the molecular fingerprint of this compound would reveal the presence of key structural features, such as the 2-aminopyrimidine core, the chlorine substituent, and the cyclopropyl group.
Descriptor analysis involves the calculation of a wide range of physicochemical and structural properties of a molecule. These descriptors provide a more detailed characterization of the compound than fingerprints and are essential for building robust QSAR and machine learning models to predict activity, toxicity, and pharmacokinetic properties. For this compound, relevant descriptors would include measures of its size, shape, lipophilicity, and electronic properties.
Hit-to-Lead Optimization Strategies
The journey from a "hit"—a compound showing activity in an initial screen—to a "lead" compound with more drug-like properties is a critical phase in drug discovery. The this compound scaffold is implicated in several strategies within this phase.
High-Throughput Screening (HTS) Hit Characterization
High-throughput screening (HTS) allows for the rapid assessment of large compound libraries for activity against a biological target. researchgate.net Hits emerging from such screens require thorough characterization to confirm their activity and rule out artifacts. While direct HTS data for this compound is not publicly detailed, its structural class, the aminopyrimidines, is frequently identified in HTS campaigns. nih.gov
Once a compound like this compound or a close analog is identified as a hit, a series of biophysical and biochemical assays are employed for characterization. These assays are designed to confirm direct binding to the target protein and to determine the potency and mechanism of action. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide crucial data on binding affinity, kinetics, and thermodynamics. This characterization is essential to ensure that the observed activity is genuine and to provide a solid foundation for subsequent optimization efforts.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with identifying low-molecular-weight fragments that bind weakly to a target protein. mdpi.com These fragments are then grown or linked together to create more potent, lead-like molecules. The this compound scaffold, with a molecular weight of approximately 169.6 g/mol , fits the profile of a typical fragment.
In an FBDD context, a fragment library would be screened against a target of interest. Should a fragment containing the this compound core show binding, its binding mode would be determined, typically through X-ray crystallography. This structural information is then used to guide the elaboration of the fragment. The chlorine atom at the 4-position is a key functional handle, allowing for the introduction of various substituents through nucleophilic substitution reactions to explore the surrounding binding pocket and enhance potency and selectivity. nih.gov
Lead Compound Identification and Prioritization
Following initial hit validation, the process of identifying and prioritizing lead compounds begins. This involves synthesizing and evaluating a series of analogs to build a preliminary structure-activity relationship (SAR). The this compound scaffold is a versatile template for this process. For instance, in the discovery of Aurora kinase inhibitors, the 2-aminopyrimidine core was identified as a key pharmacophore. nih.gov
The prioritization of lead compounds is a multi-parameter optimization process. Key factors considered include:
Potency: The concentration of the compound required to produce a desired biological effect.
Selectivity: The compound's ability to interact with the intended target over other related targets.
Physicochemical Properties: Parameters such as solubility, permeability, and metabolic stability, which influence a compound's pharmacokinetic profile.
Synthetic Tractability: The ease and efficiency with which analogs can be synthesized.
The this compound scaffold offers advantages in this regard. The chlorine atom provides a straightforward point for chemical modification, allowing for the systematic exploration of SAR. nih.gov The cyclopropyl group can confer favorable properties such as increased metabolic stability and improved potency by inducing a favorable binding conformation.
| Parameter | Consideration for Lead Prioritization | Relevance of this compound |
| Potency | Sub-micromolar to nanomolar activity against the target is often desired. | The aminopyrimidine core is present in potent kinase inhibitors. nih.govnih.gov |
| Selectivity | Minimal off-target activity to reduce potential side effects. | Modifications at the 4-position can be tailored to achieve selectivity. |
| Physicochemical Properties | Good solubility and permeability are crucial for oral bioavailability. | The cyclopropyl group can positively influence these properties. |
| Synthetic Accessibility | The synthesis of analogs should be efficient and scalable. | The chloro-substituent allows for ready derivatization. nih.gov |
Lead Optimization Methodologies
Once a promising lead compound is identified, the goal of lead optimization is to refine its properties to produce a clinical candidate. This involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Rational Drug Design Approaches
Rational drug design relies on an understanding of the biological target and the mechanism of action of the lead compound. The this compound scaffold lends itself well to rational design strategies. For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, a series of novel pyrimidin-2-amine derivatives were designed and synthesized. nih.gov This process often involves a "scaffold hopping" strategy, where the core of a known inhibitor is replaced with a new scaffold, like the aminopyrimidine, that maintains the key binding interactions. nih.gov
Computational tools play a significant role in this process. Molecular docking studies can predict how analogs of this compound might bind to a target's active site, guiding the selection of substituents to be synthesized. nih.gov This in-silico modeling helps to prioritize synthetic efforts on compounds with the highest probability of success.
Structure-Based Drug Design (SBDD) Principles
Structure-based drug design (SBDD) is a powerful lead optimization methodology that utilizes high-resolution structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors. mdpi.com
If a lead compound containing the this compound scaffold is co-crystallized with its target protein, the resulting structure provides a detailed map of the binding interactions. This allows medicinal chemists to:
Identify key interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.
Explore unoccupied pockets: Design new analogs that extend into adjacent regions of the binding site to form additional favorable interactions.
Improve selectivity: By comparing the binding site of the target with that of off-target proteins, modifications can be designed to enhance selectivity.
For instance, the structure of a kinase inhibitor bound to its target might reveal that the cyclopropyl group of a this compound derivative fits snugly into a hydrophobic pocket, while the amino group forms a crucial hydrogen bond with the kinase hinge region. The chlorine at the 4-position can be substituted with larger groups to probe for additional interactions, guided by the shape and properties of the binding site. nih.gov This iterative process of SBDD has been successfully applied to develop numerous clinically successful drugs. mdpi.com
| SBDD Step | Application to this compound scaffold |
| Obtain Target-Ligand Structure | Co-crystallize a derivative with the target protein. |
| Analyze Binding Interactions | The N-H of the amine and the pyrimidine nitrogens can act as hydrogen bond donors/acceptors. The cyclopropyl group can engage in hydrophobic interactions. |
| Design New Analogs | Use the reactive chlorine at the 4-position to introduce substituents that can access nearby pockets identified in the crystal structure. |
| Synthesize and Test | Synthesize the designed analogs and evaluate their biological activity. |
| Iterate | Use the new activity data and potentially new crystal structures to further refine the design. |
Iterative Chemical Synthesis and Biological Evaluation Cycles
The discovery of potent drug candidates is rarely a single-step process; it typically involves iterative cycles of chemical synthesis, biological evaluation, and subsequent structural refinement based on the results. The development of derivatives from scaffolds like this compound exemplifies this strategy.
In one such research endeavor, a series of novel and potent inhibitors of the enzyme PLK4, a target in cancer therapy, were developed using an aminopyrimidine core. nih.gov The process began with a strategy of "scaffold hopping" to design compounds with this core structure. nih.gov Following the initial synthesis, the compounds underwent in vitro evaluation to determine their inhibitory activity. For instance, compound 8h from this series was identified as a highly potent inhibitor with an IC₅₀ value of 0.0067 μM against PLK4. nih.gov This biological data then feeds back into the design cycle. The success of this derivative, featuring the aminopyrimidine core, validates the initial design strategy and provides a basis for further modifications to enhance properties like plasma stability and reduce potential drug-drug interactions (DDIs). nih.gov
Similarly, another study focused on creating a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives to explore their structure-activity relationships (SAR) as antitubercular agents. nih.gov Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , researchers systematically introduced different aromatic, alkyl, and aryl groups at the C-4 position. nih.gov Each new compound was synthesized and then tested for its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov This iterative process revealed that certain substitutions dramatically increased potency. For example, adding a 4-phenoxy substituent to the phenyl ring resulted in the most potent compound in the series, with an MIC₉₀ value of 0.488 µM. nih.gov This cyclical process of synthesis and evaluation is fundamental to optimizing lead compounds and understanding the chemical features necessary for biological activity.
The synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives for anticancer applications also follows this iterative model. mdpi.com After an initial compound showed promise, a series of derivatives were designed and synthesized to explore the SAR. mdpi.com These compounds were then evaluated in vitro against multiple human cancer cell lines, revealing that most derivatives inhibited cancer cell proliferation in a dose-dependent manner. mdpi.com This continuous loop of synthesis and testing allows for the gradual refinement of a chemical scaffold to produce a candidate with improved efficacy and a better pharmacological profile.
Therapeutic Area Exploration
The versatility of the this compound scaffold allows for its exploration across multiple therapeutic areas. By modifying its structure, chemists can direct the resulting derivatives toward different biological targets.
While direct research on this compound in neurodegeneration is not extensively documented, related structures have been investigated for central nervous system (CNS) applications. For example, research into antagonists for the P2X7 receptor, a target implicated in neuro-inflammatory processes, has utilized a 2-chlorobenzamide scaffold. nih.gov Focused structure-activity relationship (SAR) studies led to the discovery of a potent, metabolically stable, and centrally penetrable P2X7 antagonist. nih.gov The successful development of CNS-active molecules from similar chloro-heterocyclic building blocks suggests a potential, albeit underexplored, pathway for derivatives of this compound in the field of neurodegeneration.
The aminopyrimidine motif is a known pharmacophore in the development of antimicrobial agents. Research into related structures has demonstrated the potential for this chemical class to yield effective antibacterial and antifungal compounds.
In one study, a series of Schiff bases derived from 2-amino-4-chloropyridine , a close structural analog, were synthesized and evaluated for their in vitro antimicrobial effects. researchgate.net These compounds were tested against several strains of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The results indicated that specific derivatives exhibited significant biological activity against the tested microorganisms, underscoring the value of the chloro-amino-heterocycle core in generating antimicrobial potential. researchgate.net
Another line of research focused on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. nih.gov Several of these synthesized compounds showed promising in vitro activity against various strains of anaerobic Gram-positive bacteria. nih.gov This highlights the contribution of the chloro-substitution pattern to antibacterial efficacy. The development of alkylpyrimidine derivatives as dual-target antimicrobial agents further supports the role of the pyrimidine scaffold in this therapeutic area. growingscience.com
| Compound Type | Target Organisms | Key Findings |
| 2-amino-4-chloropyridine derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Several derivatives showed significant antimicrobial activity. researchgate.net |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Anaerobic Gram-positive bacteria | Certain compounds displayed promising activity against multiple strains. nih.gov |
A significant area of investigation for aminopyrimidine derivatives has been in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. The core structure is present in several compounds that have demonstrated potent antitubercular effects.
A study focused on the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . nih.gov A library of thirty compounds was created to establish clear structure-activity relationships. nih.gov The investigation found that the nature of the substituent at the C-4 position was critical for activity. Notably, replacing the chlorine atom with different amine-containing groups led to compounds with significant potency. The derivative N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as the most active, with a Minimum Inhibitory Concentration (MIC₉₀) of 0.488 µM against a reporter strain of M. tuberculosis. nih.gov
In another project, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives were synthesized and screened for antitubercular activity. researchgate.net Compounds featuring an aryl moiety demonstrated potent activity against Mycobacterium tuberculosis. researchgate.net Similarly, research on 7-chloro-4-aminoquinolines has yielded compounds with significant activity against the H37Rv strain of M. tuberculosis, further validating the importance of the chloro-amino-heterocycle motif in anti-TB drug discovery. nih.gov
| Compound Series | Most Potent Derivative Example | Activity (MIC) |
| 4-aminopyrrolo[2,3-d]pyrimidines | N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.488 µM nih.gov |
| 4-aminopyrrolo[2,3-d]pyrimidines | Compound with 4-morpholino substituent | 3.906 µM nih.gov |
| 4-aminopyrrolo[2,3-d]pyrimidines | Compound with bromine substitution (analogue of a chloro version) | 3.9 µM nih.gov |
Drug Candidate Selection Process
The path from a promising compound in a lab to a viable drug candidate is rigorous. It involves a detailed evaluation process that integrates data from various studies to build a comprehensive profile of the molecule's potential benefits and liabilities.
The selection of a drug candidate hinges on the successful integration of in vitro (laboratory-based) and in vivo (animal model) data. In vitro assays provide initial information on a compound's potency, selectivity, and mechanism of action, while in vivo studies are crucial for understanding its efficacy, pharmacokinetics, and safety in a living organism.
For example, in the development of anticancer agents, a series of novel pyrazolidine-3,5-dione derivatives were first evaluated for their antiproliferative activities against a panel of human cancer cell lines (in vitro). rsc.org The most potent compound, 4u , which exhibited IC₅₀ values between 5.1 and 10.1 μM, was then advanced to in vivo testing. rsc.org In a mouse model with human gastric cancer cells, compound 4u was shown to effectively reduce tumor growth without causing obvious adverse side effects. rsc.org This successful translation from in vitro potency to in vivo efficacy is a critical step in the drug candidate selection process.
Similarly, the development of anti-inflammatory thiazole derivatives began with in vitro enzyme assays (COX-1, COX-2, and 5-LOX) to identify potent and selective inhibitors. nih.govresearchgate.net The most promising compounds from these assays, 5d and 5e , were then subjected to in vivo studies to assess their analgesic and anti-inflammatory effects in animal models. nih.govresearchgate.net This progression ensures that resources are focused on compounds that are not only active against their molecular target but also demonstrate a therapeutic effect in a more complex biological system.
This integration was also key in the evaluation of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com After demonstrating potent antiproliferative activity in in vitro cell line experiments, the lead analog 5q was tested in vivo, where it was found to prolong the longevity of mice with colon carcinoma. mdpi.com These in vivo studies further revealed that the compound worked by suppressing angiogenesis and inducing apoptosis, providing crucial information that complements the initial in vitro findings. mdpi.com
Selectivity and Potency Assessment
The pyrimidine nucleus, exemplified by structures like this compound, serves as a versatile template for developing highly potent and selective inhibitors of various enzymes, particularly protein kinases and cyclooxygenases (COX). rsc.orgresearchgate.net The development of drugs with high selectivity is crucial as it minimizes off-target effects. nih.gov The 2-aminopyrimidine structure is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling it to bind effectively within the hinge region of kinase active sites. rsc.org Modifications to this core structure allow for fine-tuning of potency and selectivity.
Research into pyrimidine derivatives consistently highlights their potential in oncology. For instance, a series of novel pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from chloro-pyrimidine intermediates, have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.com The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. One standout compound, designated 5k in a study, showed potent inhibition against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values comparable to the established kinase inhibitor Sunitinib. mdpi.com
| Compound | Target Enzyme | IC₅₀ (nM) |
| 5k | EGFR | 40 |
| Her2 | 80 | |
| VEGFR2 | 204 | |
| CDK2 | 111 | |
| Sunitinib | VEGFR2 | 261 |
Data sourced from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. mdpi.com
Similarly, derivatives of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov The COX-2 enzyme is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov The selectivity of these compounds is determined by comparing their IC₅₀ values for COX-2 and COX-1. A higher selectivity index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, indicates a more favorable and selective drug candidate. nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 4a | >100 | 1.01 | >99 |
| 4d | >100 | 0.08 | >1250 |
| 4g | 13.4 | 0.05 | 268 |
| 4i | 6.2 | 0.04 | 155 |
| Celecoxib | 50 | 0.04 | 1250 |
Data from an in-vitro evaluation of synthesized 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives. nih.gov
These findings underscore the importance of the substituted 2-aminopyrimidine scaffold in achieving high potency and target selectivity. The strategic placement of substituents on the pyrimidine ring, a process enabled by versatile intermediates like this compound, is a cornerstone of modern drug design. rsc.orgthieme.de
Formulation Science Considerations for Pyrimidine Derivatives
The translation of a potent pyrimidine-based compound from a laboratory discovery to a viable pharmaceutical product hinges on formulation science. The physicochemical properties of the pyrimidine ring and its derivatives present both opportunities and challenges for drug delivery. nih.gov The pyrimidine scaffold can enhance pharmacokinetic properties due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group. nih.govmdpi.com
Key considerations in the formulation of pyrimidine derivatives include their solubility, permeability, and metabolic stability. nih.govnih.gov A study on a series of 2-amino-4-chloro-pyrimidine derivatives provided insights into their drug-like properties using computational (in silico) tools. nih.gov Properties such as lipophilicity (Log P), topological polar surface area (TPSA), and gastrointestinal (GI) absorption are critical predictors of a compound's pharmacokinetic behavior. nih.gov
| Property | Value Range for Derivatives (1-7) | Significance |
| Molecular Weight ( g/mol ) | 192.36–334.21 | Influences diffusion and absorption. |
| Consensus Log P | 0.14–1.89 | Measures lipophilicity; affects solubility and permeability. |
| TPSA (Ų) | 55.04–84.06 | Predicts membrane permeability and oral bioavailability. |
| GI Absorption | High | All tested derivatives showed high predicted GI absorption. nih.gov |
| BBB Permeability | Yes/No | Most tested derivatives were predicted to cross the blood-brain barrier. nih.gov |
| Bioavailability Score | 0.55 | A general score indicating drug-likeness. nih.gov |
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a series of synthesized 2-amino-4-chloro-pyrimidine derivatives. nih.gov
The low aqueous solubility of many heterocyclic compounds, including some pyrimidine derivatives, can be a significant hurdle, limiting their bioavailability. nih.gov Formulation strategies to overcome this include the use of co-solvents, surfactants, and the development of amorphous solid dispersions or nano-formulations. The development of hybrid drugs, which may involve linking a pyrimidine pharmacophore to another active molecule, also presents unique formulation challenges related to optimizing the complex structure for desired pharmacokinetic outcomes. nih.govresearchgate.net
Furthermore, the metabolic stability of pyrimidine derivatives is a crucial factor. The pyrimidine ring itself is relatively stable, but its substituents can be targets for metabolic enzymes. Understanding these metabolic pathways is essential for designing compounds with an appropriate half-life and avoiding the formation of toxic metabolites. The inherent versatility of the pyrimidine core allows for structural modifications that can modulate these pharmacokinetic properties, making it a privileged scaffold in drug development. rsc.orgmdpi.com
Combination Therapies:patent Protection Can Also Be Sought for Combination Therapies Where a Drug Derived from 4 Chloro N Cyclopropylpyrimidin 2 Amine is Used in Conjunction with Other Active Agents to Achieve a Synergistic Therapeutic Effect.
Agrochemical Research and Development
Pesticide Efficacy Against Specific Pests
While 4-Chloro-N-cyclopropylpyrimidin-2-amine itself is not typically applied as a pesticide, the fungicidal derivatives synthesized from it have demonstrated notable efficacy against a variety of significant plant pathogens. Research detailed in patent literature highlights the performance of these derivative compounds in controlling diseases that impact major agricultural crops.
The primary mechanism of action involves using this compound as a building block. The chlorine atom on the pyrimidine (B1678525) ring is a reactive site, allowing for its substitution to create more complex molecules. For instance, it is a precursor for a class of fungicides where the pyrimidine core is linked to a substituted phenyl ether group. These resulting compounds have been tested against several economically important fungal and oomycete pathogens.
The biological activity of these derivatives shows a strong inhibitory effect on the growth and development of these pathogens. In laboratory and glasshouse trials, compounds synthesized from this intermediate have effectively controlled diseases such as grape downy mildew (Plasmopara viticola), late blight of tomato and potato (Phytophthora infestans), and powdery mildew on cereals (Erysiphe graminis).
Below is a table summarizing the fungicidal efficacy of a representative derivative synthesized using this compound, as documented in patent filings. The data illustrates the percentage of disease control at a specified concentration.
Table 1: Efficacy of a Fungicidal Derivative Against Plant Pathogens
| Target Pathogen | Common Disease Name | Host Plant | Efficacy (%) at 300 ppm |
|---|---|---|---|
| Plasmopara viticola | Downy Mildew | Grapevine | 97 |
| Phytophthora infestans | Late Blight | Tomato | 99 |
| Pythium ultimum | Damping-off | Sugar beet | 83 |
Environmental Impact and Sustainability in Agricultural Applications
Specific, publicly available research on the direct environmental impact, soil persistence, or non-target organism toxicity of this compound is limited. As an intermediate chemical used within controlled industrial synthesis processes, its direct release into the agricultural environment is not an intended application.
The sustainability profile of agrochemicals derived from this intermediate is a key consideration in their development. The goal of creating new active ingredients is to improve upon existing chemistries, often by seeking compounds that offer greater target specificity, lower effective use rates, and more favorable environmental fate characteristics, such as more rapid degradation in soil and water. The research into derivatives of this compound is part of this broader industry trend. However, comprehensive environmental impact assessments are typically conducted on the final, commercialized pesticide, not the intermediate chemical.
Development of Environmentally Friendly Pesticides
The use of this compound in synthesizing new fungicides is indicative of ongoing efforts to develop more environmentally benign crop protection solutions. The development of novel pesticides is a multi-stage process where chemists aim to design molecules that are highly effective against the target pest while minimizing effects on other organisms and the environment.
Role as an Intermediate in Agrochemical Synthesis
The principal and most well-documented role of this compound is as a key intermediate in the synthesis of new agrochemicals, particularly fungicides. Its molecular structure contains a pyrimidine ring, a common feature in many biologically active compounds, and a reactive chlorine atom that makes it a valuable building block for chemical synthesis.
In the synthesis of novel fungicides, this compound undergoes a nucleophilic aromatic substitution reaction. As described in patent WO2010094621A1, the intermediate is reacted with a substituted phenol (B47542) derivative, such as 4-(2-(N-methyl-N'-(propyl)ureido)ethyl)phenol. In this reaction, the oxygen atom of the phenol displaces the chlorine atom on the pyrimidine ring. This forms an ether linkage, connecting the pyrimidine core to the phenyl group and creating the final, more complex fungicidal molecule. This synthetic pathway is a versatile method for creating a library of related compounds with potentially different fungicidal activities and properties.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-[2-(4-{[2-(cyclopropylamino)pyrimidin-4-yl]oxy}phenyl)ethyl]-N-methyl-N'-(propyl)urea |
| 4-(2-(N-methyl-N'-(propyl)ureido)ethyl)phenol |
| Chlorine |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the proton and carbon framework of 4-Chloro-N-cyclopropylpyrimidin-2-amine.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrimidine (B1678525) ring will likely appear as doublets in the downfield region of the spectrum, typically between δ 6.0 and 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The proton attached to the amine nitrogen (NH) would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton of the cyclopropyl (B3062369) group will appear as a multiplet, while the methylene (B1212753) protons of the cyclopropyl ring will show complex splitting patterns, typically in the upfield region (δ 0.5-1.5 ppm). organicchemistrydata.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. organicchemistrydata.org For this compound, distinct peaks are expected for each unique carbon atom. The carbon atoms of the pyrimidine ring would resonate at the downfield end of the spectrum (typically δ 140-165 ppm) due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. wisc.edu The carbon atom bonded to the chlorine will show a characteristic chemical shift. The carbons of the cyclopropyl group will appear in the upfield region of the spectrum (typically δ 5-30 ppm).
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 6.0 - 8.5 | 140 - 165 |
| NH | Variable | - |
| Cyclopropyl-CH | Multiplet | 15 - 30 |
| Cyclopropyl-CH₂ | 0.5 - 1.5 | 5 - 15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of pyrimidine derivatives.
The positive-ion electrospray ionization (ESI) mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₇H₈ClN₃, the predicted monoisotopic mass is approximately 169.04 Da. uni.lu The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for similar amine-containing heterocyclic compounds include α-cleavage and ring fragmentation. libretexts.orgmiamioh.eduyoutube.comyoutube.com For this compound, potential fragmentation could involve the loss of the cyclopropyl group or cleavage of the pyrimidine ring.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 170.04796 |
| [M+Na]⁺ | 192.02990 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net
The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibration of the secondary amine group should appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group and the pyrimidine ring are expected in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring will likely produce a series of sharp bands in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.govresearchgate.net
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic/Cyclopropyl) | 2850 - 3100 |
| C=N, C=C Stretch (Pyrimidine Ring) | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: These are predicted values based on typical functional group frequencies.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
Typical Crystal Data for a Related Pyrimidine Derivative (4-Chloro-6-methoxypyrimidin-2-amine): nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7683 (2) |
| b (Å) | 16.4455 (2) |
| c (Å) | 10.7867 (2) |
| β (°) | 94.550 (1) |
| V (ų) | 666.36 (4) |
| Z | 4 |
This data is for a structurally similar compound and serves as an example of what might be expected.
Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from any impurities. sielc.com A reversed-phase HPLC method would be suitable for the analysis of this compound.
In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The compound would be detected using a UV detector, likely at a wavelength where the pyrimidine ring exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of the peak would be proportional to its concentration. The presence of any other peaks would indicate impurities, and their percentage can be quantified. Method validation according to ICH guidelines would be necessary to ensure accuracy, precision, linearity, and robustness. researchgate.net
Typical HPLC Parameters for Related Compounds: mdpi.com
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with buffer |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~230-270 nm |
| Injection Volume | 10 - 20 µL |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Studies for Target Interaction Prediction
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. These studies are fundamental in rational drug design, offering a glimpse into the potential biological activity of a compound.
Ligand-Protein Binding Mechanisms
While specific docking studies for 4-Chloro-N-cyclopropylpyrimidin-2-amine are not extensively documented in publicly available literature, the binding mechanisms of structurally similar pyrimidine (B1678525) derivatives have been investigated, providing a predictive framework. For instance, studies on N-phenylpyrimidin-2-amine and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs) reveal common interaction patterns. nih.govnih.gov These studies suggest that the pyrimidine core often acts as a scaffold, with the amine group and other substituents forming key hydrogen bonds and hydrophobic interactions within the kinase hinge region. It is hypothesized that the N-cyclopropyl group of this compound would likely occupy a hydrophobic pocket, while the pyrimidine nitrogens and the exocyclic amine could engage in hydrogen bonding with the protein backbone.
In a study on 2-amino-4-chloro-pyrimidine derivatives, molecular docking against the main protease of SARS-CoV-2 (PDB ID: 6LU7) was performed. nih.gov The results indicated that these derivatives could fit into the active site, with binding energies suggesting a potential inhibitory role. nih.gov This highlights the versatility of the 4-chloro-pyrimidin-2-amine scaffold in interacting with different protein targets.
Active Site Analysis and Binding Pocket Characterization
The characterization of the active site and binding pocket is crucial for understanding ligand-protein interactions. In studies of CDK inhibitors with a pyrimidine core, the ATP-binding site is the primary focus. nih.govnih.gov Key amino acid residues in the active site of CDKs, such as those in the hinge region, are responsible for anchoring the inhibitor through hydrogen bonds. For N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), docking studies have identified critical interactions with residues like C694 in the hinge loop. nih.gov
For this compound, a hypothetical binding model in a kinase active site would involve the analysis of hydrophobic and polar regions. The chlorine atom could participate in halogen bonding or occupy a hydrophobic sub-pocket, while the cyclopropyl (B3062369) group would likely favor a non-polar environment. The precise interactions would, of course, depend on the specific topology and amino acid composition of the target protein's active site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.
Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Compounds from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | Small (indicative of reactivity) researchgate.net |
| 4-amino-2-chlorobenzonitrile | - | - | Low (explains charge transfer) |
Note: Specific values for the listed compounds are not provided in the referenced abstracts, but the qualitative findings are noted.
Reaction Pathway Simulations
Reaction pathway simulations, often performed using DFT, can model the transition states and energy barriers of chemical reactions. This is particularly useful for understanding metabolic pathways or designing synthetic routes. For this compound, such simulations could predict its metabolic fate, for instance, by modeling potential sites of oxidation by cytochrome P450 enzymes. These calculations could also be used to optimize its synthesis by identifying the most energetically favorable reaction pathways.
Patent Landscape and Intellectual Property Analysis
Review of Existing Patents Involving 4-Chloro-N-cyclopropylpyrimidin-2-amine and its Analogs
The patent literature for this compound is largely embedded within broader patents covering vast libraries of pyrimidine-based compounds. While patents explicitly naming this exact compound are not prevalent, numerous patents claim genera of compounds that would structurally encompass it. These patents are predominantly focused on the development of kinase inhibitors, a class of drugs that block the action of protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases.
Key patent families in this area often feature a substituted 2-aminopyrimidine (B69317) core. For instance, patents for pyrimidine (B1678525) derivatives as inhibitors of protein kinases like anaplastic lymphoma kinase (ALK), Janus kinase (JAK), and others, often describe a Markush structure where a halogen at the 4-position and a cycloalkyl group on the 2-amino nitrogen are among the claimed possibilities google.comgoogle.com.
Several patents protect the crystalline forms of complex active pharmaceutical ingredients that may be synthesized using this compound or its close analogs as a starting material or intermediate. For example, a patent for crystalline forms of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (a protein kinase B inhibitor) highlights the importance of specific solid-state forms for therapeutic use google.com.
Furthermore, patents related to the synthesis of pyrimidine intermediates are also relevant. For example, methods for preparing 2,4-diaminopyrimidine (B92962) derivatives have been patented, which are precursors to more complex substituted pyrimidines google.com. These patents often focus on creating efficient and scalable routes to these key building blocks.
The following table provides a summary of representative patents and their relevance to this compound and its analogs.
| Patent/Application Number | Title | Relevance to this compound |
| WO2019207463A1 | 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors | Claims a broad genus of 2-aminopyrimidine derivatives for use as CDK inhibitors, potentially covering the target compound. google.com |
| US8415338B2 | Oxygen linked pyrimidine derivatives | Discloses pyrimidine compounds as anti-proliferative agents, with claims that may include analogs of the target compound. google.com |
| US9487525B2 | Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide | Protects specific crystalline forms of a complex kinase inhibitor, for which the target compound could be a precursor. google.com |
| US8901120B2 | Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase | Covers a class of N-phenylpyrimidin-2-amine analogs as Axl kinase inhibitors. google.com |
| WO2010002655A3 | Pyrimidine derivatives as kinase inhibitors | Provides for pyrimidine derivatives for inhibiting kinases like IGF-IR and ALK, with a broad structural scope. google.com |
Analysis of Patent Claims and Scope Related to Synthesis and Applications
The claims in the relevant patents are typically broad, aiming to cover a wide chemical space and secure a strong intellectual property position. For patents focused on final drug products, the claims often revolve around a Markush structure, which is a generic chemical structure with variable substituent groups. In many of these patents, the pyrimidine core is a central feature, with the 2-amino and 4-positions being key points of variation.
For instance, a typical claim might define a genus of compounds of Formula (I):
Formula (I)
Wherein R1 could be a halogen (including chloro), and R2 could be a cyclopropyl (B3062369) group, among many other options.
The scope of these claims is intentionally broad to encompass numerous potential drug candidates. The applications claimed are most frequently for the treatment of proliferative diseases, such as various types of cancer, by inhibiting specific protein kinases google.comnih.gov. The claims often extend to pharmaceutical compositions containing these compounds and methods of treatment using them.
Patents focusing on the synthesis of pyrimidine intermediates, on the other hand, claim specific processes. For example, a patent might claim a method for producing a 4-chloropyrimidine (B154816) derivative by reacting a corresponding 4-hydroxypyrimidine (B43898) with a chlorinating agent like phosphorus oxychloride mdpi.com. The scope of such claims is defined by the specific reactants, catalysts, solvents, and reaction conditions used.
Identification of White Spaces and Future Patenting Opportunities
Despite the extensive patenting in the field of pyrimidine-based kinase inhibitors, there remain "white spaces" or areas with potential for future intellectual property protection. These opportunities can be identified by carefully analyzing the limitations and specificities of existing patent claims.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
The primary academic contribution of 4-Chloro-N-cyclopropylpyrimidin-2-amine lies in its role as a versatile synthetic intermediate. The pyrimidine (B1678525) ring is a fundamental component of various biologically active compounds, including kinase inhibitors used in cancer therapy. The presence of a chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This reactivity is crucial for the construction of extensive libraries of compounds for drug discovery screening.
Furthermore, the N-cyclopropyl group is a desirable feature in medicinal chemistry. The cyclopropyl (B3062369) ring introduces conformational rigidity and can favorably influence the binding affinity and metabolic stability of a drug molecule. The combination of the reactive chloropyrimidine and the beneficial cyclopropylamine (B47189) in a single molecule makes this compound a sought-after precursor in the synthesis of targeted therapies. For instance, related N-cyclopropylpyrimidin-2-amine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. drugbank.com
Remaining Research Challenges and Unexplored Avenues
Despite its potential, several research challenges and unexplored avenues remain for this compound. A key challenge lies in the optimization of its synthesis to develop more efficient, cost-effective, and environmentally friendly methods. While general methods for the synthesis of chloropyrimidines and their subsequent amination exist, specific, high-yield protocols for this particular compound are not widely published.
Moreover, the full spectrum of its chemical reactivity is yet to be explored. A deeper understanding of its reaction kinetics and the scope of its derivatization could unlock new synthetic pathways and lead to the creation of novel molecular architectures. The investigation of its coordination chemistry with various metal centers could also open up applications in catalysis and materials science.
Prospects for Novel Applications and Derivatives of this compound
The prospects for novel applications and derivatives of this compound are promising, particularly in the field of drug discovery. Its use as a scaffold for the development of inhibitors for a wider range of kinases and other enzymes implicated in various diseases warrants further investigation. The synthesis of derivatives with different substituents on the pyrimidine ring or modifications to the cyclopropyl group could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Beyond medicinal chemistry, derivatives of this compound could find applications in agrochemicals, as pyrimidine-based compounds have shown efficacy as herbicides and fungicides. The unique electronic and structural properties of its derivatives might also be of interest in the development of new organic materials with specific optical or electronic properties.
Interdisciplinary Research Imperatives in Pyrimidine Chemistry
The study of this compound and its derivatives highlights the need for interdisciplinary research in pyrimidine chemistry. Collaboration between organic chemists, medicinal chemists, computational scientists, and biologists is essential to fully realize the potential of this and other related compounds.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-N-cyclopropylpyrimidin-2-amine?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2,4-dichloropyrimidine with cyclopropylamine in anhydrous 1,4-dioxane under argon, using triethylamine as a base to facilitate deprotonation . Alternative routes include coupling reactions of chloro-substituted pyrimidines with amines under controlled temperature (50–70°C) to optimize regioselectivity . Yield optimization often requires stoichiometric adjustments (e.g., 1:1.2 molar ratio of dichloropyrimidine to amine) and inert atmospheric conditions to prevent side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Critical for confirming substitution patterns. For example, the pyrimidine ring protons appear as distinct doublets (δ 8.13 ppm, J = 5.1 Hz for C5-H; δ 6.43 ppm, J = 5.1 Hz for C6-H) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N associations forming centrosymmetric dimers) .
- Mass spectrometry (APCI) : Validates molecular weight (m/z = 197.8 [M+H]+) .
Q. What is the role of the cyclopropyl group in modulating reactivity or biological activity?
The cyclopropyl moiety introduces steric constraints and electron-withdrawing effects, influencing both chemical reactivity (e.g., slowing hydrolysis of the chloro group) and biological interactions (e.g., enhancing binding to hydrophobic enzyme pockets). Its strain energy (~27 kcal/mol) may also affect conformational stability in solution .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate electronic properties?
DFT methods (e.g., B3LYP/6-31G*) can model the compound’s electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Becke’s three-parameter hybrid functional (B3) combined with Lee-Yang-Parr (LYP) correlation provides accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) . These studies predict regioselectivity in further substitutions and guide pharmacophore design .
Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?
- Solvent optimization : Replacing dioxane with THF or DMF may improve solubility of intermediates.
- Catalytic additives : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency for challenging amines .
- In situ monitoring : Use HPLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How can researchers evaluate its potential as a kinase inhibitor or antimicrobial agent?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP-binding pockets (e.g., EGFR or CDK2). Bommeraa et al. (2019) demonstrated similar pyrimidine derivatives’ efficacy via docking against fungal CYP51 .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7 or A549) using MTT assays, or assess MIC values against Candida albicans .
Q. How to analyze hydrogen-bonding networks and crystal packing using crystallographic data?
Single-crystal X-ray diffraction (SC-XRD) at 296 K reveals intermolecular N–H···N interactions (2.8–3.0 Å) and Cl···Cl contacts (3.278 Å), which stabilize the lattice . Software like Mercury (CCDC) visualizes these interactions and quantifies packing coefficients (~0.70 for this compound).
Q. What challenges arise in achieving regioselective amination of polychlorinated pyrimidines?
Competing reactivity at C2 vs. C4 positions is influenced by:
- Electronic factors : C2 is more electrophilic due to adjacent nitrogen atoms.
- Steric hindrance : Bulky amines (e.g., cyclohexylamine) favor C4 substitution.
- Temperature control : Lower temperatures (0–25°C) mitigate kinetic vs. thermodynamic product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




